Acetanilide, 2-(thiocarbamyl)-

Overview

Description

Scientific Research Applications

Herbicide Selectivity and Development

- Antidotes for Herbicide Selectivity : The use of chemical antidotes or safeners, including compounds related to thiocarbamate and possibly acetanilide, improves herbicide selectivity in agriculture. This approach has significant applications in crops like maize, sorghum, oats, and rice (Stephenson & Pallos, 1983).

Chemoproteomics and Environmental Impact

- Chemoproteomic Profiling of Acetanilide Herbicides : Acetanilide herbicides, including compounds like acetochlor, have been studied for their proteome-wide cysteine reactivity and impact on liver proteins in mice. This research offers insights into the mechanisms of toxicity and environmental impact of these herbicides (Counihan et al., 2017).

Synthesis of Novel Heterocyclic Scaffolds

- Synthesis of New Thiophene Scaffolds : Novel heterocyclic scaffolds containing acetanilide moiety have been synthesized from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides. These scaffolds show promising results in antioxidant activities, highlighting their potential in pharmaceutical and chemical industries (Abdel‐Latif et al., 2018).

Antitumor Studies and Metal Chelates

- Metal Chelates of Acetoacetanilide Thiosemicarbazone : The antitumor activity of metal complexes with acetoacetanilide thiosemicarbazone has been explored. This research contributes to the development of potential antitumor agents in medicinal chemistry (Jayasree & Aravindakshan, 1993).

Acetic Acid Activation in Primordial Conditions

- Activated Acetic Acid in Primordial Conditions : The conversion of CO and CH3SH into activated thioester by NiS and FeS, in the presence of aniline forming acetanilide, models the primordial reactions for the origin of life. This study provides valuable insights into the prebiotic chemistry and the origin of life (Huber & Wächtershäuser, 1997).

Thermochemical and Pharmacological Aspects

- Thermochemistry and Pharmacology of Acetanilide Derivatives : The study of thermochemical properties of acetanilides, including vapor pressures and enthalpies of formation, provides crucial information for their use in pharmaceuticals. Moreover, the pharmacological screening of acetanilide derivatives reveals a wide range of activities like antimicrobial, analgesic, anti-inflammatory, and antipyretic properties (Nagrimanov et al., 2018; Singh et al., 2018).

Mechanism of Action

Mode of Action

. It’s worth noting that the addition of a thiocarbamyl group could significantly alter the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

. This suggests that Acetanilide, 2-(thiocarbamyl)- may also be involved in similar oxidative pathways.

Pharmacokinetics

. This could potentially impact the bioavailability of Acetanilide, 2-(thiocarbamyl)-.

Result of Action

. This suggests that Acetanilide, 2-(thiocarbamyl)- may have similar effects, although the addition of a thiocarbamyl group could significantly alter these effects.

properties

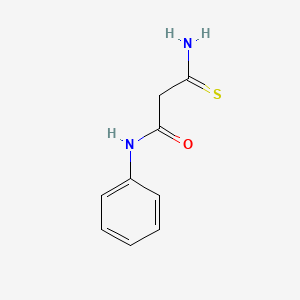

IUPAC Name |

3-amino-N-phenyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBQKNUNQJKLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208484 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59749-96-1 | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-(thiocarbamyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

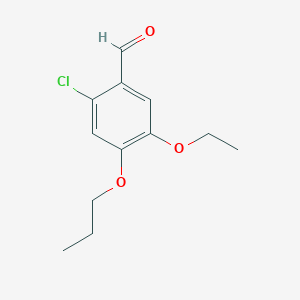

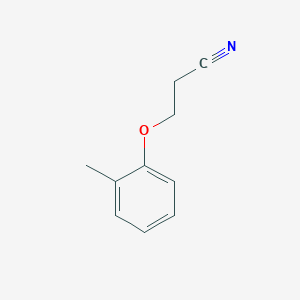

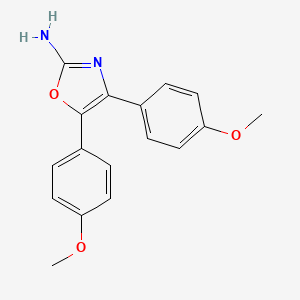

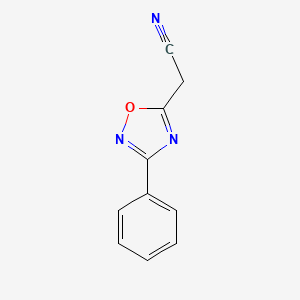

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)

![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B1620607.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620608.png)